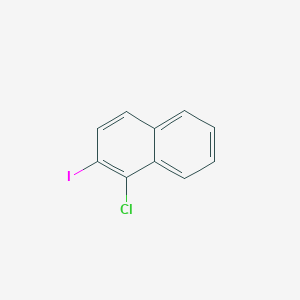

1-Chloro-2-iodonaphthalene

Description

Significance of Polyhalogenated Aromatics in Chemical Research

Polyhalogenated aromatic hydrocarbons (PHAHs) are organic compounds that contain multiple halogen atoms attached to an aromatic ring system. These compounds are of considerable interest due to their diverse applications and unique chemical properties. In chemical research, PHAHs serve as important building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The presence of multiple halogen atoms can significantly influence the electronic and steric properties of the aromatic system, thereby affecting its reactivity and interaction with other molecules.

Furthermore, the study of polyhalogenated aromatics is crucial from an environmental perspective. Many of these compounds are persistent organic pollutants (POPs) that can accumulate in the environment and bioaccumulate in living organisms. Research into their degradation pathways, toxicity, and environmental fate is essential for developing remediation strategies and understanding their impact on ecosystems.

Overview of Dihalonaphthalenes as Versatile Synthetic Intermediates

Dihalonaphthalenes, which are naphthalenes substituted with two halogen atoms, are particularly valuable as versatile intermediates in organic synthesis. The two halogen atoms can be the same (e.g., dichloronaphthalene, dibromonaphthalene) or different (e.g., chloroiodonaphthalene). The differential reactivity of the carbon-halogen bonds allows for selective functionalization of the naphthalene (B1677914) ring.

For instance, in a dihalonaphthalene containing both chlorine and iodine, the carbon-iodine bond is generally more reactive towards cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, due to its lower bond dissociation energy compared to the carbon-chlorine bond. This selective reactivity enables the stepwise introduction of different functional groups at specific positions on the naphthalene core, providing a powerful tool for the construction of complex molecular architectures.

Positional Isomerism and Differential Reactivity in Naphthalene Systems

The naphthalene ring system consists of two fused benzene (B151609) rings, resulting in two distinct types of positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). This leads to the possibility of numerous positional isomers for substituted naphthalenes. For a monosubstituted naphthalene, there are two possible isomers. For a disubstituted naphthalene with two different substituents, such as 1-Chloro-2-iodonaphthalene, the number of possible isomers is greater.

The position of the substituents on the naphthalene ring significantly influences the reactivity of the molecule. Electrophilic aromatic substitution reactions on naphthalene generally favor the α-position due to the greater stability of the resulting carbocation intermediate. However, the presence of existing substituents can direct incoming groups to other positions. For example, the interplay of electronic effects (inductive and resonance) and steric hindrance from the existing halogens in a dihalonaphthalene will determine the regioselectivity of further reactions. In this compound, the reactivity of the C-Cl and C-I bonds, as well as the reactivity of the remaining C-H bonds towards further substitution, are all influenced by the positions of the two halogen atoms.

Properties of Halogenated Naphthalenes

The physical and chemical properties of halogenated naphthalenes are largely dictated by the nature and position of the halogen substituents. Below is a comparison of the known properties of 1-chloronaphthalene (B1664548) and 1-iodonaphthalene, which can provide insights into the expected properties of this compound.

| Property | 1-Chloronaphthalene | 1-Iodonaphthalene |

| Molecular Formula | C₁₀H₇Cl wikipedia.org | C₁₀H₇I sigmaaldrich.com |

| Molar Mass | 162.62 g/mol wikipedia.org | 254.07 g/mol sigmaaldrich.com |

| Appearance | Colorless, oily liquid wikipedia.org | - |

| Boiling Point | 263 °C (505 °F; 536 K) wikipedia.org | 163-165 °C / 15 mmHg sigmaaldrich.com |

| Melting Point | -20 °C (-4 °F; 253 K) wikipedia.org | - |

| Density | - | 1.74 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | - | n20/D 1.701 sigmaaldrich.com |

Spectroscopic Data of Related Compounds

Mass Spectrometry:

The mass spectrum of 1-chloronaphthalene shows a molecular ion peak corresponding to its molecular weight. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks (M and M+2) with a characteristic intensity ratio.

The mass spectrum of 1-iodonaphthalene also displays a prominent molecular ion peak at m/z corresponding to its molecular weight. nist.gov

Infrared Spectroscopy:

The infrared spectrum of 1-chloronaphthalene exhibits characteristic absorption bands for aromatic C-H stretching and bending, as well as C-C stretching vibrations within the naphthalene ring. nist.gov The C-Cl stretching vibration is also expected to be present in the fingerprint region.

The infrared spectrum of 1-iodonaphthalene would similarly show absorptions for the aromatic system, with the C-I stretching vibration appearing at lower frequencies than the C-Cl stretch due to the heavier mass of the iodine atom. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of 1-chloronaphthalene would show a complex pattern of signals in the aromatic region, corresponding to the seven protons on the naphthalene ring. chemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electronegativity and position of the chlorine atom.

Similarly, the ¹H NMR and ¹³C NMR spectra of 1-iodonaphthalene provide detailed information about its molecular structure. chemicalbook.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTLPBDUNGSUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601119 | |

| Record name | 1-Chloro-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701277-07-8 | |

| Record name | 1-Chloro-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 2 Iodonaphthalene and Analogs

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) in naphthalene (B1677914) is generally faster than in benzene (B151609) due to the fused ring system's ability to better stabilize the intermediate carbocation (arenium ion). However, the presence of halogen substituents, which are deactivating yet ortho-, para-directing, introduces complexity to the reactivity and regioselectivity of these reactions.

In 1-chloro-2-iodonaphthalene, both the chloro and iodo groups are deactivating towards electrophilic attack due to their electron-withdrawing inductive effects. This means that EAS reactions on this compound will be slower than on unsubstituted naphthalene. The deactivating effect of halogens follows the order of their electronegativity, with chlorine being more deactivating than iodine.

Despite their deactivating nature, halogens are ortho-, para-directing. In the case of this compound, this directing effect channels incoming electrophiles to specific positions on the naphthalene ring. The chlorine at C1 directs to the C4 and C5 positions, while the iodine at C2 directs to the C3 and C6 positions. The ultimate regioselectivity of an EAS reaction will be a result of the interplay between the directing effects of both halogens and the inherent reactivity of the different positions on the naphthalene ring. Steric hindrance can also play a significant role, particularly for bulky electrophiles, which may favor attack at the less hindered positions. For instance, substitution at the C8 position is sterically hindered by the peri-hydrogen at C1. canterbury.ac.nzstackexchange.com

The following table illustrates the predicted directing effects of the chloro and iodo substituents on the regioselectivity of electrophilic aromatic substitution on this compound.

| Position | Directing Effect of C1-Chloro | Directing Effect of C2-Iodo | Combined Influence |

| 3 | - | Ortho | Favorable |

| 4 | Para | - | Favorable |

| 5 | Ortho | - | Favorable |

| 6 | - | Para | Favorable |

| 7 | - | - | Unfavorable |

| 8 | - | - | Unfavorable (steric hindrance) |

The regioselectivity of EAS reactions on naphthalene derivatives can be influenced by whether the reaction is under kinetic or thermodynamic control. acs.orgyoutube.comstackexchange.com This is particularly well-documented for the sulfonation of naphthalene. stackexchange.comwordpress.comechemi.com

Kinetic Control: At lower temperatures, the reaction is irreversible, and the product distribution is determined by the relative rates of attack at different positions. The position that leads to the most stable carbocation intermediate will react the fastest and be the major product. For naphthalene, electrophilic attack at the α-position (C1, C4, C5, C8) is generally faster because the resulting arenium ion is better stabilized by resonance, allowing for the preservation of a complete benzene ring in some resonance structures. youtube.comwordpress.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the product distribution is governed by the thermodynamic stability of the products. The most stable isomer will be the major product, even if it is formed more slowly. Steric hindrance can play a crucial role in determining the thermodynamic product. For example, in the sulfonation of naphthalene, the 1-sulfonic acid is the kinetic product, but the 2-sulfonic acid, which is sterically less hindered, is the thermodynamic product. stackexchange.comechemi.com

For this compound, it can be predicted that electrophilic attack at positions that are alpha to the naphthalene core and activated by the halogen substituents (e.g., C4 and C5) would be the kinetically favored products. However, under thermodynamic control, a different isomer, possibly one with reduced steric strain, might be favored.

The following table provides a hypothetical illustration of product distribution in the nitration of this compound under kinetic versus thermodynamic control, based on general principles.

| Reaction Conditions | Major Product(s) | Minor Product(s) | Controlling Factor |

| Low Temperature (e.g., 0 °C) | 1-Chloro-2-iodo-4-nitronaphthalene, 1-Chloro-2-iodo-5-nitronaphthalene | 1-Chloro-2-iodo-3-nitronaphthalene, 1-Chloro-2-iodo-6-nitronaphthalene | Rate of reaction (stability of intermediate) |

| High Temperature (e.g., 100 °C) | Isomer with minimized steric interactions (e.g., 1-Chloro-2-iodo-6-nitronaphthalene) | Other isomers in equilibrium | Thermodynamic stability of the product |

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of electron-withdrawing groups or the use of specific reaction conditions can facilitate these reactions through different mechanisms.

The classical nucleophilic aromatic substitution (SNAr) mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgpressbooks.pubyoutube.com For this pathway to be effective, the aromatic ring must be activated by strong electron-withdrawing groups (typically nitro groups) at the ortho and/or para positions relative to the leaving group. pressbooks.pub

In this compound, the halogen substituents are not strong enough activators to promote the classical SNAr mechanism under mild conditions. However, under forcing conditions (high temperatures and pressures) with strong nucleophiles, substitution might occur.

The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the more electronegative halogen's ability to withdraw electron density from the carbon atom being attacked. Therefore, in a hypothetical SNAr reaction on this compound, the chloride at C1 would be expected to be a better leaving group than the iodide at C2, assuming the reaction proceeds via a classical SNAr pathway.

Steric factors can also influence the rate of SNAr reactions. Increased steric hindrance around the reaction center can slow down the initial nucleophilic attack, thereby decreasing the reaction rate. rsc.orgnih.gov In this compound, the C1 position is flanked by the C2-iodo group and the peri-hydrogen at C8, which could sterically hinder the approach of a nucleophile.

An alternative pathway for nucleophilic aromatic substitution is the radical-nucleophilic substitution (SRN1) mechanism. dalalinstitute.com This is a chain reaction involving radical and radical anion intermediates and does not require strong electron-withdrawing groups on the aromatic ring. researchgate.net The SRN1 mechanism typically involves four steps: initiation, propagation (which includes fragmentation of the radical anion, reaction of the aryl radical with the nucleophile, and electron transfer), and termination.

The initiation step of the SRN1 reaction often requires an external stimulus, such as light (photoinduction) or a metal catalyst.

Photoinduced SRN1 Reactions: Irradiation with UV light can initiate the SRN1 chain reaction by promoting an electron transfer from the nucleophile to the aryl halide, forming the key radical anion intermediate. researchgate.netchim.it These reactions are often carried out in solvents like liquid ammonia (B1221849) or DMSO. For this compound, a photoinduced SRN1 reaction with a suitable nucleophile (e.g., a carbanion) could lead to substitution of either the chloro or iodo group. The relative leaving group ability in SRN1 reactions is generally I > Br > Cl, which is the opposite of the SNAr mechanism. This is because the C-X bond is broken in the fragmentation of the radical anion, and the weaker C-I bond cleaves more readily than the stronger C-Cl bond. Therefore, in an SRN1 reaction, the iodine at C2 would be preferentially substituted.

Metal-Mediated SRN1 Reactions: Certain metals and metal salts, particularly copper salts, can also catalyze SRN1-type reactions. nih.govnih.gov These reactions often proceed under milder conditions than photoinduced reactions. In a copper-catalyzed nucleophilic substitution of this compound, the reaction would likely proceed via a mechanism involving oxidative addition of the aryl halide to a low-valent copper species. Given the relative reactivity of carbon-halogen bonds towards oxidative addition (C-I > C-Br > C-Cl), the C2-I bond would be expected to react preferentially.

The following table summarizes the expected major substitution products for this compound under different nucleophilic aromatic substitution conditions.

| Reaction Type | Conditions | Expected Major Product | Rationale |

| SNAr | High Temperature, Strong Nucleophile | 2-Iodo-1-substituted-naphthalene | Chlorine is a better leaving group than iodine in the classical SNAr mechanism. |

| Photoinduced SRN1 | UV light, Nucleophile (e.g., enolate) | 1-Chloro-2-substituted-naphthalene | Iodine is a better leaving group than chlorine in the SRN1 mechanism due to weaker C-I bond strength. |

| Copper-Catalyzed SRN1 | Cu(I) catalyst, Nucleophile | 1-Chloro-2-substituted-naphthalene | Preferential oxidative addition of the weaker C-I bond to the copper catalyst. |

Radical-Nucleophilic Substitution (SRN1) Processes

Electron Transfer Initiated Mechanisms in Halogen-Lithium Exchange

The halogen-lithium exchange is a powerful method for the preparation of organolithium reagents from organic halides. The mechanism of this transformation has been the subject of extensive investigation and is generally understood to proceed through one of two primary pathways: a polar, nucleophilic mechanism involving an "ate-complex" or a radical pathway initiated by single electron transfer (SET). wikipedia.orgstackexchange.comprinceton.edu

In the context of aryl halides such as this compound, the reaction with an organolithium reagent (e.g., n-butyllithium) can be envisioned to proceed via either route. The SET mechanism involves the transfer of an electron from the organolithium reagent to the aryl halide, generating a radical anion. pku.edu.cn This intermediate then collapses, expelling a halide ion to form an aryl radical, which subsequently reacts with another organolithium species or abstracts a lithium atom to form the final aryllithium product.

Proposed Single Electron Transfer (SET) Pathway:

Electron Transfer: Ar-X + R-Li → [Ar-X]•⁻ Li⁺ + R•

Fragmentation: [Ar-X]•⁻ → Ar• + X⁻

Formation of Aryllithium: Ar• + R-Li → Ar-Li + R•

Evidence for the SET mechanism has been garnered from various experiments, including the use of radical clocks and detection of radical species by electron spin resonance (ESR) spectroscopy. princeton.edu For instance, reactions involving certain alkyl halides and organolithiums have shown clear evidence of radical intermediates. stackexchange.com However, the operative mechanism is highly dependent on the specific substrates, the organolithium reagent, solvent, and temperature. stackexchange.compku.edu.cn For many aryl halides, particularly at low temperatures, the polar "ate-complex" mechanism is often favored, which helps to explain the high speeds and chemoselectivity observed in these reactions. princeton.edu Experiments using radical scavengers or substrates designed to undergo rapid rearrangement if a radical is formed have, in some cases, ruled out the intermediacy of free radicals, lending support to the polar mechanism. stackexchange.com

Comparison of Reactivity: Iodine vs. Chlorine Leaving Group Ability

In molecules containing multiple different halogens, such as this compound, the difference in leaving group ability between iodine and chlorine is pronounced and fundamentally governs the compound's reactivity in both nucleophilic substitutions and metal-catalyzed reactions. This differential reactivity is primarily dictated by two key factors: bond strength and polarizability.

The carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. The C-I bond is significantly weaker than the C-Cl bond, meaning less energy is required to break it. This factor is crucial in the rate-determining step of many reactions, such as the oxidative addition step in palladium-catalyzed cross-coupling cycles. nih.gov Consequently, a palladium(0) catalyst will insert into the weaker C-I bond far more readily than into the stronger C-Cl bond.

This reactivity trend is consistently observed in various transformations:

Halogen-Lithium Exchange: The rate of exchange follows the order I > Br > Cl. This allows for the selective formation of a lithiated species at the iodine-bearing position of this compound at low temperatures, leaving the chlorine atom untouched. wikipedia.orgprinceton.edu

Palladium-Catalyzed Cross-Coupling: The reactivity of the aryl halide partner in oxidative addition universally follows the trend I > Br > OTf > Cl. nih.gov This chemoselectivity is the basis for sequential cross-coupling strategies on polyhalogenated aromatics.

The table below summarizes the relative bond dissociation energies, which provides a quantitative basis for the observed reactivity differences.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-Cl (Aryl) | ~96 |

| C-I (Aryl) | ~65 |

This significant difference in bond energy allows for high chemoselectivity in reactions involving this compound, making it a valuable substrate for stepwise molecular construction.

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound makes it an ideal substrate for selective transition metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, it is possible to functionalize the 2-position (originally bearing iodine) while preserving the chlorine at the 1-position for subsequent chemical modifications.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis for its ability to efficiently forge carbon-carbon bonds. For a substrate like this compound, the greater reactivity of the C-I bond allows for selective coupling reactions.

The Stille reaction is a versatile palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is prized for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.org In the case of this compound, the Stille coupling can be performed with high chemoselectivity at the C-I bond.

The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The oxidative addition step is rate-limiting and occurs preferentially at the weaker C-I bond.

The table below illustrates the expected selective Stille coupling of this compound with various organostannanes.

| Organostannane (R-SnBu₃) | Catalyst | Conditions | Product | Expected Yield |

| Vinyl-SnBu₃ | Pd(PPh₃)₄ | Toluene, 90 °C | 1-Chloro-2-vinylnaphthalene | High |

| Ph-SnBu₃ | Pd(PPh₃)₄ | DMF, 80 °C | 1-Chloro-2-phenylnaphthalene | High |

| 2-Furyl-SnBu₃ | Pd₂(dba)₃, AsPh₃ | NMP, 60 °C | 1-Chloro-2-(2-furyl)naphthalene | Good to High |

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an aryl or vinyl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The low toxicity and high stability of the boron reagents make this reaction particularly attractive. researchgate.net

Similar to the Stille coupling, the Suzuki-Miyaura reaction proceeds with high selectivity for the C-I bond of this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern bulky, electron-rich phosphine (B1218219) ligands have been developed that facilitate the coupling of even less reactive aryl chlorides, but under standard conditions, the C-I bond reacts exclusively. nih.govrsc.org

The table below shows representative examples of selective Suzuki-Miyaura couplings on this compound.

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Expected Yield |

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-Chloro-2-phenylnaphthalene | High |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1-Chloro-2-(4-methoxyphenyl)naphthalene | High |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 1-Chloro-2-(thiophen-2-yl)naphthalene | Good to High |

The principle of selective reactivity at the C-I bond extends to other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples an aryl halide with an alkene. pku.edu.cnreddit.com For this compound, reaction with an alkene like butyl acrylate (B77674) would selectively yield the 2-naphthalenyl-substituted alkene, leaving the C-Cl bond intact. buecher.deorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comrsc.org The reaction with this compound is highly selective for the C-I bond, providing a direct route to 2-alkynyl-1-chloronaphthalene derivatives. researchgate.netrsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance. The reaction with this compound would selectively occur at the C-I position to afford the corresponding coupled product. nih.gov

The following table summarizes the expected chemoselective outcomes for these reactions.

| Reaction | Coupling Partner | Catalyst System | Product |

| Heck | Butyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Butyl (E)-3-(1-chloro-2-naphthalenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Chloro-2-(phenylethynyl)naphthalene |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 1-Chloro-2-phenylnaphthalene |

Chemoselectivity in Dihaloarene Coupling (Iodine vs. Chlorine)

In palladium-catalyzed cross-coupling reactions of dihaloarenes like this compound, chemoselectivity is a critical consideration. The significant difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds governs the selective activation. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is the initial step in many cross-coupling catalytic cycles.

This inherent reactivity difference allows for sequential functionalization. The iodine atom can be selectively replaced through a coupling reaction while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach is a powerful tool in the synthesis of complex, unsymmetrically substituted naphthalene derivatives. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to influence the site-selectivity in cross-coupling reactions of dihalogenated N-heteroarenes, a principle that can be extended to naphthalene systems. nih.gov

Table 1: Bond Dissociation Energies of Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~238 |

| C-Cl | ~339 |

This interactive table allows for sorting by bond and bond dissociation energy.

Atroposelective Variants in Stereoselective Synthesis

This compound and its derivatives are valuable precursors for the synthesis of axially chiral biaryl compounds, a class of molecules with significant applications in asymmetric catalysis and materials science. Atroposelective synthesis aims to control the stereochemistry of these molecules, which exist as non-superimposable mirror images (atropisomers) due to restricted rotation around the C-C single bond connecting the two aryl units.

Recent advancements in catalysis have enabled the atroposelective synthesis of various biaryl systems. For example, a copper(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition has been developed for the enantioselective preparation of axially chiral 2-naphthylpyrroles. nih.govnih.gov While this specific example does not utilize this compound directly, it highlights the potential for using functionalized naphthalenes in the construction of chiral biaryl scaffolds. The sequential and selective coupling of the iodo and chloro substituents of this compound with different aryl partners can be envisioned as a route to novel atropisomeric biaryls.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann reaction and its modern variants, provide a complementary approach to palladium-catalyzed methods for the functionalization of this compound. The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comwikipedia.orgorganic-chemistry.orgthermofisher.com Given the higher reactivity of the C-I bond, this compound would be expected to undergo self-coupling at the 2-position to form 2,2'-dichloro-1,1'-binaphthyl under traditional Ullmann conditions.

Modern copper-catalyzed coupling reactions are often more versatile and proceed under milder conditions. These include C-N and C-O bond-forming reactions, which are valuable for the synthesis of arylamines and diaryl ethers, respectively. organic-chemistry.orgwikipedia.orgrsc.orgnih.gov For this compound, a copper-catalyzed amination would be expected to occur selectively at the 2-position, affording 2-amino-1-chloronaphthalene derivatives. Similarly, coupling with phenols would yield 2-aryloxy-1-chloronaphthalenes.

Cobalt-Catalyzed Electrophilic Amination

Cobalt-catalyzed reactions have emerged as a cost-effective and sustainable alternative to those using precious metals like palladium. Cobalt-catalyzed electrophilic amination of organozinc reagents represents a potential route for the functionalization of this compound. nih.gov This approach would first involve the conversion of this compound to an organozinc species, likely through halogen-metal exchange or insertion of zinc. The resulting organozinc reagent could then undergo cobalt-catalyzed coupling with an electrophilic aminating agent to introduce an amino group. nih.gov

Given the greater reactivity of the C-I bond in halogen-metal exchange, the initial organozinc formation would be expected to occur at the 2-position. The subsequent cobalt-catalyzed amination would then yield a 2-amino-1-chloronaphthalene derivative. This method offers an alternative to traditional nucleophilic aromatic substitution or palladium- and copper-catalyzed amination reactions.

Mechanistic Investigations of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

The catalytic cycles of transition metal-catalyzed cross-coupling reactions involving this compound are generally understood to proceed through a series of fundamental steps, including oxidative addition and reductive elimination.

Oxidative Addition: This is typically the first step in the catalytic cycle, where the low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide. nih.govrsc.orgmit.educhemrxiv.orgnih.gov For this compound, the significantly weaker C-I bond will preferentially undergo oxidative addition over the C-Cl bond, leading to the formation of a naphthyl-palladium(II)-iodide intermediate.

Reductive Elimination: This is often the final step of the catalytic cycle, where a new carbon-carbon or carbon-heteroatom bond is formed from the organometallic intermediate, and the metal catalyst is regenerated in its low-valent state. wikipedia.orglibretexts.orglibretexts.orgslideshare.net The two groups to be coupled must be in a cis orientation on the metal center for reductive elimination to occur. libretexts.org The rate of reductive elimination can be influenced by the nature of the ligands on the metal and the electronic properties of the groups being coupled. youtube.com

Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | Insertion of the metal into the C-X bond of the aryl halide. | Increases by 2 (e.g., Pd(0) to Pd(II)) |

| Transmetalation | Transfer of an organic group from another organometallic reagent to the catalyst. | No change |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the catalyst. | Decreases by 2 (e.g., Pd(II) to Pd(0)) |

This interactive table allows for sorting by step, description, and change in metal oxidation state.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Formation and Reactivity of Naphthyllithium and Naphthyl Grignard Reagents

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that allows for the conversion of aryl halides into highly reactive organometallic reagents. wikipedia.org For this compound, this exchange is highly selective.

Naphthyllithium Reagents: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would result in a rapid and selective iodine-lithium exchange to form 2-chloro-1-naphthyllithium. The rate of lithium-halogen exchange follows the trend I > Br > Cl. princeton.edu This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the 1-position of the naphthalene ring.

Naphthyl Grignard Reagents: Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal. adichemistry.comudel.eduwvu.edumnstate.edu The reaction of this compound with magnesium would likely lead to the formation of the Grignard reagent at the more reactive iodine-bearing position, yielding 2-chloro-1-naphthylmagnesium iodide. Alternatively, a halogen-metal exchange with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, can also be employed. science.gov Like their organolithium counterparts, these Grignard reagents are strong nucleophiles and bases, useful for forming new carbon-carbon bonds. masterorganicchemistry.com

Organostannane and Organogermane Exchange Reactions

There is a notable lack of specific research in the scientific literature detailing the organostannane and organogermane exchange reactions of this compound. While these types of reactions, particularly Stille couplings with organostannanes, are powerful tools in organic synthesis for the formation of carbon-carbon bonds, their application to this specific dihalogenated naphthalene derivative has not been extensively reported.

The reactivity of aryl halides in such cross-coupling reactions is known to be dependent on the nature of the halogen, with the C-I bond being significantly more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst, such as palladium(0). This inherent difference in reactivity would be expected to play a crucial role in any potential organostannane or organogermane exchange reaction involving this compound. In theory, selective reaction at the C-I bond could be achieved under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations. However, without specific experimental data, this remains a hypothetical reaction pathway.

Theoretical and Computational Chemistry Studies

Mechanistic Pathways Elucidation and Isotope Effect Studies

There are no specific studies found that elucidate the mechanistic pathways or investigate the isotope effects for reactions involving 1-chloro-2-iodonaphthalene. Such studies would typically involve computational modeling to map potential energy surfaces for various reaction coordinates, identify transition states, and calculate kinetic isotope effects to support or refute proposed mechanisms. The lack of such research indicates a gap in the current understanding of the reactivity of this specific di-substituted naphthalene (B1677914).

Excited State Dynamics and Photophysical Properties

Similarly, a detailed computational analysis of the excited state dynamics and photophysical properties of this compound has not been reported in the surveyed literature. Research in this area would typically employ time-dependent density functional theory (TD-DFT) or other advanced computational methods to calculate excited state energies, transition probabilities, and potential energy surfaces. These calculations would provide insights into the absorption and emission spectra, fluorescence quantum yields, and the pathways of non-radiative decay, such as intersystem crossing and internal conversion. Without such studies, the photophysical behavior of this compound remains theoretically uncharacterized.

In the broader context of substituted naphthalenes, computational studies have been instrumental in understanding how different functional groups affect their electronic structure and photophysical properties. These studies often reveal structure-property relationships that can be used to design molecules with desired optical and electronic characteristics. However, without specific computational data for this compound, any discussion of its properties would be speculative and fall outside the scope of this focused article.

Further theoretical and computational research would be necessary to provide the specific data requested for this compound.

Synthetic Utility and Applications in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. pharmaguideline.com Their unique electronic and photophysical properties make them key components in materials science. The synthesis of complex and well-defined PAHs often relies on the stepwise construction of the ring system, a process for which 1-chloro-2-iodonaphthalene is an ideal starting material. nih.govresearchgate.net

The key to its utility lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The C-I bond is considerably more reactive than the C-Cl bond towards oxidative addition to a low-valent metal center, such as Palladium(0). This allows for chemoselective coupling at the C-2 position while leaving the chlorine atom at the C-1 position untouched.

For instance, a Sonogashira coupling reaction can be performed selectively at the iodine-bearing position to introduce an alkyne substituent. wikipedia.org The resulting 1-chloro-2-alkynylnaphthalene intermediate can then undergo a second transformation. This might involve a subsequent cross-coupling reaction at the C-Cl bond or, more elegantly, an intramolecular cyclization, such as an intramolecular Heck reaction, to form a new fused ring. wikipedia.org This stepwise approach provides a controlled and predictable route to elaborate polycyclic systems that would be difficult to access through other methods. rsc.org

Precursors for Heterocyclic Compound Synthesis

Fused heterocyclic compounds, which contain one or more heteroatoms within a polycyclic framework, are of immense importance in medicinal chemistry and pharmacology. airo.co.intsijournals.com this compound serves as an excellent precursor for the synthesis of various naphthalene-fused heterocycles, again by exploiting the sequential reactivity of the C-I and C-Cl bonds.

A general strategy involves an initial cross-coupling reaction at the C-I position to introduce a functional group containing a nucleophilic heteroatom. For example, a Buchwald-Hartwig amination can be used to couple an amine, or an Ullmann-type condensation can introduce an alcohol or thiol. wikipedia.orgwikipedia.org

Synthesis of Naphthofurans: Coupling of this compound with a phenol (B47542) derivative at the C-2 position, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the phenolic oxygen displaces the chlorine atom at C-1, would yield a dibenzofuran-type structure.

Synthesis of Naphthocarbazoles: A similar sequence beginning with the Buchwald-Hartwig coupling of an aniline (B41778) derivative would lead to the formation of a fused carbazole (B46965) system after intramolecular C-N bond formation.

This modular strategy allows for the synthesis of a wide array of heterocyclic systems by simply varying the nature of the initial coupling partner. nih.gov

Enabling Carbon-Carbon and Carbon-Heteroatom Bond Construction

The construction of C-C and C-heteroatom bonds is fundamental to all organic synthesis. This compound is a substrate that readily participates in a variety of powerful bond-forming reactions, with the site of reaction being dictated by the choice of catalyst and conditions.

Carbon-Carbon Bond Formation: The more reactive C-I bond is preferentially targeted in numerous palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-based frameworks at the C-2 position. Key examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C(sp²)-C(sp²) bond. rsc.org

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted vinylnaphthalene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. wikipedia.orgorganic-chemistry.org

Carbon-Heteroatom Bond Formation: The formation of bonds between carbon and nitrogen, oxygen, or sulfur is crucial for synthesizing molecules with diverse functionalities. This compound can be functionalized with heteroatoms, typically at the more reactive C-I position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the aryl halide with a primary or secondary amine. libretexts.orgacsgcipr.org

Ullmann Condensation: A copper-catalyzed reaction used to form C-O bonds with alcohols or phenols, and C-S bonds with thiols. While traditional Ullmann reactions require harsh conditions, modern ligand-accelerated variants have broadened their scope. wikipedia.orgwikipedia.org

The following table summarizes typical conditions for these key cross-coupling reactions, highlighting the general parameters used for aryl halides.

| Reaction Name | Bond Formed | Typical Catalyst/Metal | Typical Ligand | Typical Base |

| Suzuki-Miyaura Coupling | C-C | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphine-based (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃ |

| Heck Reaction | C-C | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ |

| Sonogashira Coupling | C-C | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine |

| Buchwald-Hartwig Amination | C-N | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald or Hartwig ligands (e.g., BINAP) | NaOt-Bu, K₃PO₄ |

| Ullmann Condensation | C-O, C-S | CuI, Cu Powder | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ |

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While this compound is an achiral molecule and not a chiral auxiliary itself, it serves as a valuable precursor for the synthesis of C₂-symmetric binaphthyl scaffolds, which are the backbones of some of the most powerful chiral ligands in asymmetric catalysis (e.g., BINAP). rsc.org

The synthesis of such ligands could be envisioned via a stereoselective Ullmann coupling of two molecules of this compound. byjus.comorganic-chemistry.org This would produce a 1,1'-dichloro-2,2'-binaphthyl species. The inherent chirality in these systems arises from atropisomerism—hindered rotation about the C-C single bond connecting the two naphthalene (B1677914) rings. After resolving the racemic mixture of atropisomers, the chlorine atoms can be substituted with other functional groups, such as diphenylphosphine (B32561) groups (-PPh₂), to yield a chiral bisphosphine ligand. nih.govresearchgate.net These ligands create a well-defined chiral environment around a metal center, enabling high stereoselectivity in a wide range of catalytic reactions. nih.govbeilstein-journals.org

Development of Novel Materials with Tunable Properties

The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), requires precise control over their electronic properties. This compound is an excellent building block for such materials because its stepwise functionalization allows for the "tuning" of molecular properties.

By selectively introducing an electron-donating group at the C-2 position (via reaction at the C-I bond) and an electron-withdrawing group at the C-1 position (via subsequent reaction at the C-Cl bond), a "push-pull" system can be created on the naphthalene core. This precise control over the electronic structure allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and light-emitting properties in organic electronic devices. These tailored naphthalene units can then be incorporated into larger conjugated polymers or used as discrete small molecules in device fabrication.

Model Compounds for Fundamental Mechanistic Studies in Organic Chemistry

Understanding the fundamental mechanisms of chemical reactions is crucial for the development of new and more efficient synthetic methods. nih.gov this compound is an ideal model compound for studying the chemoselectivity of catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.

The presence of two different carbon-halogen bonds on the same aromatic ring allows researchers to investigate the relative rates of a key step in the catalytic cycle: oxidative addition. By subjecting this compound to various catalytic systems, one can quantitatively assess the catalyst's ability to discriminate between the C-I and C-Cl bonds. researchgate.net Such studies provide invaluable insight into the electronic and steric effects of ligands on the metal center and help elucidate the factors that govern reaction selectivity. This fundamental knowledge enables the rational design of more sophisticated catalysts that can operate under milder conditions and with greater precision, even on complex substrates with multiple reactive sites. nih.gov

Future Perspectives and Research Challenges

Sustainable and Green Chemistry Approaches in Halonaphthalene Synthesis

The synthesis of halonaphthalenes, including 1-chloro-2-iodonaphthalene, is moving towards more environmentally benign methods. researchgate.netresearchgate.net Future research will increasingly focus on aligning synthetic protocols with the principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing energy consumption.

Key areas of development include:

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic alternatives such as iron and copper is a primary goal. mpg.denih.govrsc.org For instance, visible-light-mediated reactions using iron catalysts for the synthesis of polysubstituted 1-halonaphthalenes represent a promising green approach. nih.gov

Mechanochemistry: Solvent-free reaction conditions, achievable through techniques like ball milling, offer a significant reduction in waste. acs.org Mechanically induced reactions of magnesium with halonaphthalenes have been explored and could be adapted for more complex syntheses. acs.org

Electrochemical Methods: Electrosynthesis provides a powerful tool for generating reactive species under mild conditions, often replacing harsh chemical oxidants or reductants. researchgate.net The electrochemical reduction of halonaphthalenes is a known process that could be harnessed for selective synthesis. researchgate.net

Alternative Solvents and Catalysts: The use of deep eutectic solvents (DESs) as recyclable and non-toxic catalytic media is gaining traction. google.com Similarly, biocatalysis, using enzymes or whole microorganisms, presents an opportunity for highly selective halogenations under mild, aqueous conditions, although this remains a significant challenge for non-natural substrates like halonaphthalenes. researchgate.net

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its synthetic utility. The development of new catalytic systems that can precisely control which bond reacts and when is a major research frontier.

Table 1: Comparison of Catalytic Systems for Halogenated Arene Functionalization

| Catalytic Metal | Typical Reaction | Advantages | Research Challenges |

| Palladium | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling | High efficiency, well-understood mechanisms, good functional group tolerance. nih.govillinois.edumdpi.comnih.gov | Cost, catalyst poisoning, controlling overfunctionalization in polyhalogenated systems. nih.gov |

| Nickel | Cross-Coupling (especially for C-Cl bonds), C-H Functionalization | Lower cost, unique reactivity for activating less reactive C-Cl bonds, can proceed via radical mechanisms. nih.govacs.orgresearchgate.netacs.org | Often requires specific ligands, mechanism can be complex and harder to control. acs.org |

| Copper | Ullmann Coupling, Benzannulation, C-S Bond Formation | Low cost, effective for C-N, C-O, and C-S bond formation. researchgate.net | Often requires higher temperatures, ligand development is crucial for selectivity. |

| Iron | Cross-Coupling, C-H Activation | Very low cost, environmentally benign. nih.gov | Can be less efficient, catalyst stability and turnover can be problematic. |

Future research will focus on:

Ligand Design: The development of sophisticated ligands is crucial for controlling the outcome of catalytic reactions. For polyhalogenated substrates, ligands can influence site-selectivity by steric or electronic means. nih.gov For example, bulky phosphine (B1218219) ligands can enable cross-coupling at less reactive chloride sites, while specially designed anionic ligands can use electrostatic interactions to direct catalysis to a specific position. nih.govcam.ac.uk

Bimetallic Catalysis: Systems using two different metals can unlock novel reactivity not achievable with a single catalyst. rsc.org For instance, a dual catalytic system might be designed where one metal activates the C-I bond and a second metal activates the C-Cl bond under orthogonal conditions.

Photoredox Catalysis: Using visible light to drive catalytic cycles allows reactions to proceed under exceptionally mild conditions. researchgate.net Nickel-catalyzed, light-induced borylation of chloroarenes is an example of a transformation that expands the toolkit for functionalizing less reactive C-Cl bonds. acs.orgresearchgate.net

Application in Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis and functionalization of compounds like this compound. sioc-journal.cn

The key benefits include:

Enhanced Safety and Control: Halogenation and many cross-coupling reactions are highly exothermic. Flow reactors provide superior heat transfer, preventing the formation of hot spots and reducing the risk of runaway reactions. sioc-journal.cn This precise temperature control can also improve selectivity.

Increased Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances mixing and mass transfer, often leading to shorter reaction times and higher yields. google.com Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). google.comgoogle.com

Automation and Integration: Flow systems can be readily automated, integrating synthesis, work-up, and purification into a single, streamlined process. sigmaaldrich.comemolecules.comsigmaaldrich.comchemspeed.com This is particularly valuable for creating libraries of complex molecules from a common starting material like this compound through sequential, automated functionalization steps. A patent for producing 2-(halogenated methyl)naphthalene highlights the preference for flow synthesis to improve reactivity and selectivity. google.com

Future challenges involve developing robust, catalyst-impregnated reactors for heterogeneous catalysis and integrating real-time analytical tools to enable autonomous reaction optimization.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Methodologies

A thorough understanding of reaction mechanisms is essential for optimizing existing methods and discovering new transformations. The complexity of catalytic cycles, especially with multi-halogenated substrates, necessitates a combined approach of experimental and computational studies.

Computational Chemistry: Techniques like Density Functional Theory (DFT) are invaluable for mapping potential energy surfaces, characterizing transition states, and rationalizing selectivity. scispace.comnih.gov For this compound, DFT calculations can quantify the energy difference between the oxidative addition into the C-I bond versus the C-Cl bond for a given catalyst, explaining the observed chemoselectivity. nih.govrsc.orgsmith.edu Computational studies can also predict the effect of ligand modifications on catalyst performance. scispace.com

Kinetic Studies: Detailed kinetic analysis helps to identify the rate-determining step of a reaction and can validate or disprove a proposed catalytic cycle. illinois.edu For example, studying the effect of reactant and ligand concentrations on the reaction rate provides crucial insights into the species involved in the key steps of the catalytic cycle. illinois.edu

Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to observe reactive intermediates directly, providing direct evidence for proposed mechanistic pathways. The study of radical intermediates, particularly in nickel-catalyzed reactions, often relies on techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org

The integration of these methods will be critical for unraveling the complex interplay of factors—such as ligand sterics, solvent effects, and substrate electronics—that govern the reactivity and selectivity of this compound in catalytic transformations. nih.govnsf.gov

Exploitation of Unique Reactivity Modes for Unprecedented Functionalization

The true potential of this compound lies in leveraging its distinct C-I and C-Cl bonds for sequential or domino reactions, enabling the rapid construction of molecular complexity. nih.govmdpi.com

Future research will likely explore:

Sequential Cross-Coupling: This is the most straightforward strategy, where the more reactive C-I bond is functionalized first using standard palladium catalysis, followed by a second coupling at the less reactive C-Cl bond, often requiring a different catalyst (e.g., a nickel-based system) or more forcing conditions. nih.govmdpi.comresearchgate.net This allows for the programmed, site-selective introduction of two different substituents.

Domino Reactions: More elegant are domino or cascade reactions where multiple bond-forming events occur in a single operation without changing reagents. nih.govnih.govbeilstein-journals.org A potential domino process could involve an initial coupling at the iodine, which then triggers an intramolecular cyclization involving the chloro-substituted position.

Directed Metalation: Using directing groups, it may be possible to achieve selective metalation (e.g., lithiation) at one of the C-H positions on the naphthalene (B1677914) ring, adding a third orthogonal site for functionalization in addition to the two C-X bonds. nih.gov

Radical and Pericyclic Reactions: Moving beyond traditional two-electron cross-coupling pathways, exploring radical-based mechanisms (SRN1, photoredox-generated radicals) or pericyclic reactions could unlock entirely new modes of reactivity and lead to the synthesis of unprecedented naphthalene-based structures. nih.gov

The challenge lies in developing catalytic systems with exquisite control to orchestrate these complex transformations, turning a simple dihalogenated starting material into a powerful linchpin for advanced organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.